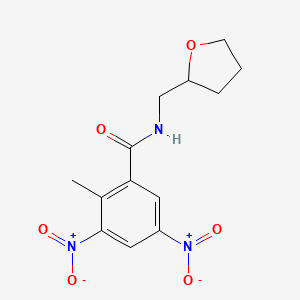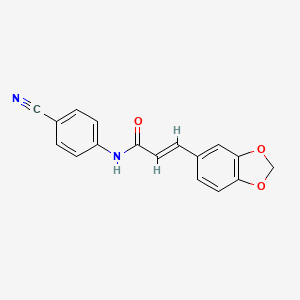![molecular formula C18H22N6O3 B11015938 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015938.png)
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide is a complex organic compound that belongs to the class of triazines. Triazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including agriculture, medicine, and materials science . This specific compound features a triazine ring substituted with hydroxy groups and a benzimidazole moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the nucleophilic substitution of cyanuric chloride with appropriate amines and hydroxy compounds . The reaction conditions often include the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups on the triazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while nucleophilic substitution can produce a wide range of substituted triazine derivatives .
Applications De Recherche Scientifique
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Another triazine compound with clinical applications in cancer treatment.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy groups and a benzimidazole moiety makes it a versatile compound for various applications, distinguishing it from other triazine derivatives .
Propriétés
Formule moléculaire |
C18H22N6O3 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H22N6O3/c1-11(2)24-14-6-4-3-5-12(14)20-15(24)9-10-19-16(25)8-7-13-17(26)21-18(27)23-22-13/h3-6,11H,7-10H2,1-2H3,(H,19,25)(H2,21,23,26,27) |
Clé InChI |
UXSTVVQBHNGNTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CCC3=NNC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-5-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11015858.png)
![(2S)-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11015861.png)
![N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015866.png)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11015867.png)

![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11015891.png)
![7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11015892.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B11015904.png)

![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11015913.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11015923.png)
![4-Methyl-2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy]propanoyl}amino)pentanoic acid](/img/structure/B11015931.png)
![3-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one](/img/structure/B11015937.png)
![(2E)-N-[4-(acetylamino)phenyl]-2,3-diphenylprop-2-enamide](/img/structure/B11015945.png)
